molecular formula C34H54BN3O3 B1147987 EverFluor Fl C5-Ceramide CAS No. 133867-53-5

EverFluor Fl C5-Ceramide

Cat. No.: B1147987
CAS No.: 133867-53-5
M. Wt: 601.62
InChI Key:
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Description

EverFluor Fl C5-Ceramide, also known as N-(4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Pentanoyl)Sphingosine, is a green-fluorescent membrane probe. It is primarily used for staining the Golgi apparatus in live cells. This compound is instrumental in investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors.

Scientific Research Applications

EverFluor Fl C5-Ceramide has a wide range of scientific research applications:

    Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.

    Biology: Helps in visualizing the Golgi apparatus and tracing lipid endocytosis pathways.

    Medicine: Investigates the inhibition of glycoprotein transport by ceramide therapeutics and the intracellular trafficking of thrombin receptors.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting sphingolipid metabolism.

Mechanism of Action

EverFluor Fl C5-Ceramide is used for investigating the inhibition of glycoprotein transport by ceramide therapeutics, sphingolipid distribution kinetics, and the intracellular trafficking and targeting of thrombin receptors .

Future Directions

While specific future directions for EverFluor Fl C5-Ceramide are not mentioned in the search results, its use in studying the Golgi apparatus, glycoprotein transport, sphingolipid distribution, and intracellular trafficking suggests potential applications in cell biology and pharmacology .

Preparation Methods

EverFluor Fl C5-Ceramide is synthesized from D-erythro-sphingosine, ensuring it retains the same stereochemical conformation as natural biologically active sphingolipids . The preparation involves complexing the fluorescent lipid with bovine serum albumin (BSA), which facilitates cell labeling by eliminating the need for organic solvents to dissolve the lipophilic probe . The stock solution is typically reconstituted in sterile distilled water and incubated under specific conditions to achieve the desired concentration .

Chemical Reactions Analysis

EverFluor Fl C5-Ceramide undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the fluorescent properties of the compound.

    Reduction: This reaction can affect the stability and fluorescence intensity.

    Substitution: Common reagents used in these reactions include acids, bases, and other nucleophiles. .

Comparison with Similar Compounds

EverFluor Fl C5-Ceramide is unique due to its high fluorescence output and photostability compared to other fluorescent sphingolipids like NBD-labeled sphingolipids . Similar compounds include:

  • BODIPY FL C5-ganglioside
  • BODIPY FL C5-lactosylceramide
  • NBD-labeled sphingolipids

These compounds share similar applications but differ in their fluorescence properties and stability .

Properties

CAS No.

133867-53-5

Molecular Formula

C34H54BN3O3

Molecular Weight

601.62

Origin of Product

United States

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